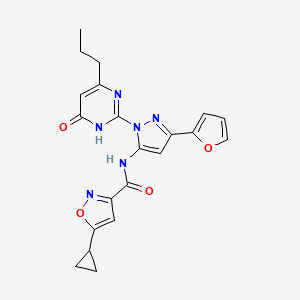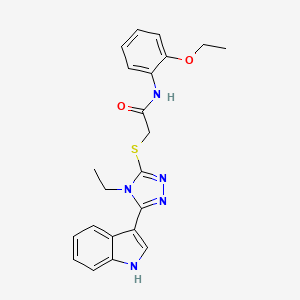
6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a quinoline moiety linked to a dihydropyridine ring
Méthodes De Préparation
The synthesis of 6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline derivative, followed by its coupling with a dihydropyridine precursor under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Industry: It can be used in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the dihydropyridine ring may interact with various proteins, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other quinoline derivatives and dihydropyridine analogs. Compared to these, 6-oxo-N-(2-(quinolin-8-yloxy)ethyl)-1,6-dihydropyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide
- 7-methyl-6-oxo-N-(quinolin-8-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.
Propriétés
IUPAC Name |
6-oxo-N-(2-quinolin-8-yloxyethyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-7-6-13(11-20-15)17(22)19-9-10-23-14-5-1-3-12-4-2-8-18-16(12)14/h1-8,11H,9-10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMYDWYXMLHPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CNC(=O)C=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2887774.png)
![methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2887777.png)




![4-[2-(4-Bromophenoxy)ethyl]piperazin-2-one](/img/structure/B2887785.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide](/img/structure/B2887786.png)

![2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2887789.png)
